
5-(tert-Butyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)nicotinonitrile: is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a tert-butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl nitrite as a nitrating agent under mild conditions . The reaction proceeds as follows:
Nitration: 5-tert-butylpyridine is treated with tert-butyl nitrite in the presence of a catalyst such as N-hydroxyphthalimide.
Cyanation: The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)nicotinonitrile may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that derivatives of nicotinonitrile, including this compound, can act as inhibitors of specific enzymes, such as histone acetyltransferases . This makes them potential candidates for drug development, particularly in the treatment of cancers and other diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of histone acetyltransferases, it can bind to the active site of the enzyme, preventing the acetylation of histone proteins . This inhibition can lead to changes in gene expression and cellular function, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the tert-butyl group.
5-Methyl-3-cyanopyridine: Similar structure with a methyl group instead of a tert-butyl group.
5-Ethyl-3-cyanopyridine: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 5-(tert-Butyl)nicotinonitrile imparts unique steric and electronic properties, making it distinct from other nicotinonitrile derivatives. This can influence its reactivity, stability, and interactions with biological targets, providing advantages in specific applications.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,1-3H3 |
InChI Key |
JYOBGDPWFJJHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


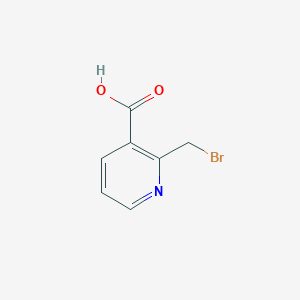

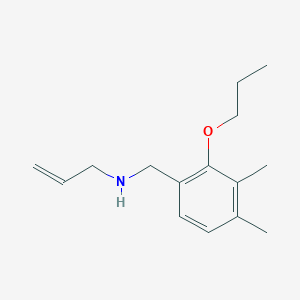
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)
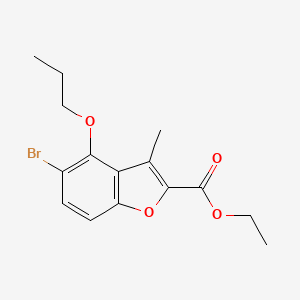

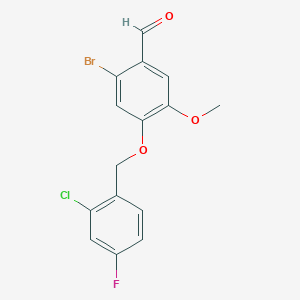
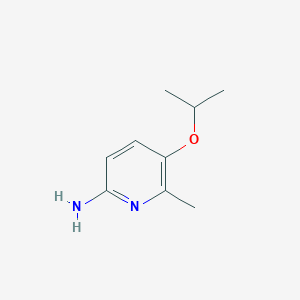
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
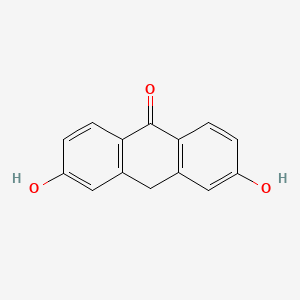
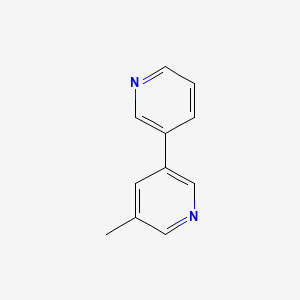
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
